

MAO-B-IN-19 synthesis and purification for research use

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Compound of Interest

Compound Name: MAO-B-IN-19

Cat. No.: B15619250

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Application Notes and Protocols for MAO-B-IN-19

For Research Use Only

Introduction

MAO-B-IN-19, identified as compound 3f in recent literature, is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B)[1]. It belongs to the chalcone class of compounds, characterized by an open-chain flavonoid structure. Research has demonstrated its significant neuroprotective and anti-inflammatory properties, making it a valuable tool for studies related to neurodegenerative diseases, particularly Alzheimer's disease. **MAO-B-IN-19** has been shown to inhibit the self-induced aggregation of amyloid- β (A β) peptides and protect neuronal cells from A β -induced injury[1]. Its mechanism of action also involves metal chelation, which can prevent metal-ion-induced A β aggregation[1]. These multifaceted properties make **MAO-B-IN-19** a compound of high interest for researchers in neuroscience and drug development.

Physicochemical Properties

Property	Value	Reference
IUPAC Name	(E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one	
Molecular Formula	C ₁₅ H ₁₁ FO ₂	[1]
Molecular Weight	242.25 g/mol	[1]
CAS Number	152897-41-1	[1]
Appearance	Pale yellow solid	
Solubility	Soluble in DMSO and ethanol	

Biological Activity

MAO-B-IN-19 exhibits selective inhibitory activity against MAO-B, an enzyme implicated in the degradation of dopamine and the generation of reactive oxygen species (ROS) in the brain. Its inhibitory and neuroprotective effects are summarized below.

Parameter	Value	Species	Assay Conditions	Reference
MAO-B IC ₅₀	0.67 μ M	Human (recombinant)	Fluorometric assay	[1]
A β ₁₋₄₂ Aggregation Inhibition	Significant	In vitro	Self-induced aggregation assay	[1]
Neuroprotection	Remarkable	PC12 cells	A β ₂₅₋₃₅ -induced cell injury model	[1]
Anti-inflammatory Activity	Significant	RAW264.7 cells	LPS-stimulated ROS production	[1]

Synthesis Protocol

The synthesis of **MAO-B-IN-19** is achieved through a Claisen-Schmidt condensation reaction between 2'-hydroxyacetophenone and 4-fluorobenzaldehyde.

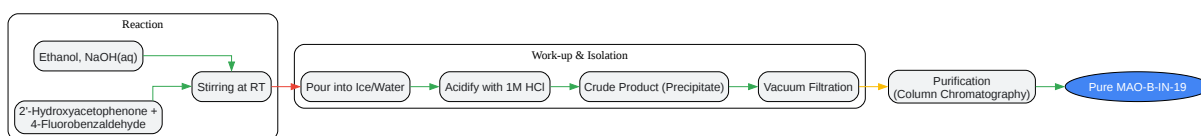
Materials and Reagents:

- 2'-Hydroxyacetophenone
- 4-Fluorobenzaldehyde
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol (EtOH)
- Hydrochloric acid (HCl), 1M
- Distilled water
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Solvents for chromatography (e.g., n-hexane, ethyl acetate)
- Silica gel for column chromatography

Experimental Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone (1 equivalent) in ethanol.
- **Addition of Base:** To the stirred solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents). Stir the mixture at room temperature for 15-20 minutes.
- **Addition of Aldehyde:** Slowly add 4-fluorobenzaldehyde (1.1 equivalents), dissolved in a small amount of ethanol, to the reaction mixture.
- **Reaction:** Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. A color change to deep yellow or orange is usually observed.

- **Work-up:** Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
- **Acidification:** Acidify the mixture to a pH of approximately 2-3 by the slow addition of 1M HCl. A yellow precipitate of the crude **MAO-B-IN-19** will form.
- **Isolation:** Collect the crude product by vacuum filtration and wash the solid with cold distilled water until the filtrate is neutral.
- **Drying:** Dry the crude product in a desiccator or a vacuum oven at a low temperature.



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*Synthesis workflow for **MAO-B-IN-19**.*

Purification Protocol

The crude **MAO-B-IN-19** can be purified by either recrystallization or column chromatography.

A. Recrystallization:

- Dissolve the crude product in a minimum amount of hot ethanol.
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.

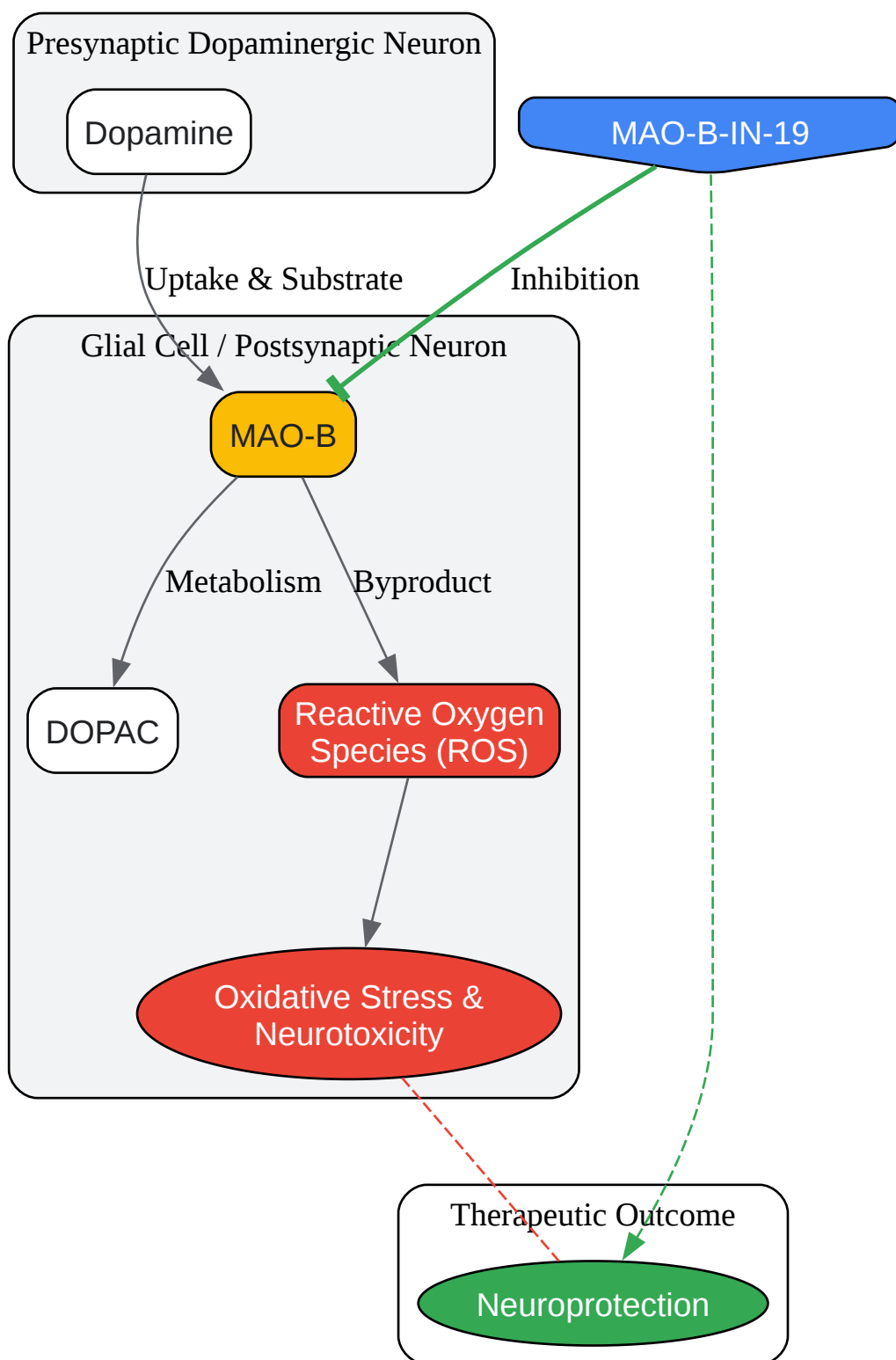
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

B. Column Chromatography:

- **Stationary Phase:** Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
- **Sample Loading:** Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.
- **Elution:** Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in n-hexane.
- **Fraction Collection:** Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
- **Solvent Evaporation:** Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified **MAO-B-IN-19** as a pale yellow solid.

Mechanism of Action: Signaling Pathway

MAO-B-IN-19's neuroprotective effects are linked to its ability to inhibit MAO-B, thereby reducing oxidative stress and preventing neuronal damage. In the context of Alzheimer's disease, MAO-B activity is elevated, contributing to dopamine depletion and the production of neurotoxic byproducts.



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*Inhibition of MAO-B by **MAO-B-IN-19**.*

By inhibiting MAO-B, **MAO-B-IN-19** prevents the breakdown of dopamine and reduces the generation of harmful reactive oxygen species, thus contributing to neuroprotection.

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References

- 1. benchchem.com [benchchem.com]
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